![molecular formula C18H19N3O2 B3001924 3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878417-29-9](/img/structure/B3001924.png)
3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as TIPP, is a novel chemical compound that has attracted attention from researchers in various fields, including medicinal chemistry, pharmacology, and neuroscience. It belongs to the class of organic compounds known as phenylpyrazoles . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Scientific Research Applications
1. Phosphodiesterase Inhibition
The compound exhibits specific inhibition of cGMP-specific (type V) phosphodiesterase, which has implications in enzymatic and cellular activities. This inhibition has potential applications in oral antihypertensive activity, as demonstrated by related compounds (Dumaitre & Dodic, 1996).
2. Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Synthesis
This chemical acts as a precursor for preparing novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These derivatives have potential pharmacological applications, expanding the chemical toolbox for drug discovery and development (Atta, 2011).
3. Varied Chemical Reactions
It participates in reactions with various reagents to yield products like N-(pyridin-2-yl)propanamides, 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine, and pyrido[2,3-d]pyrimidinones. These reactions are crucial for synthesizing diverse chemical structures for potential applications in pharmaceuticals and chemical research (Harutyunyan et al., 2015).
4. Synthesis of Anti-inflammatory Drugs
Research indicates the utility of this compound in synthesizing nonsteroidal anti-inflammatory drugs. Modifications of its structure have shown promising results in terms of efficacy and safety, highlighting its potential in medical applications (Auzzi et al., 1983).
5. Antitumor, Antimicrobial, and Antioxidant Activities
The compound has been utilized in synthesizing derivatives with significant in vitro antitumor activity against certain cell lines. Additionally, these derivatives exhibit high antimicrobial and antioxidant activities, suggesting its versatility in various therapeutic applications (Farag & Fahim, 2019).
properties
IUPAC Name |
3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-15(9-10-16(22)23)13(3)21-18(19-11)17(12(2)20-21)14-7-5-4-6-8-14/h4-8H,9-10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIIGELLXBQOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.